2,4-Dichloro-1-fluoro-3,5-dimethylbenzene
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination . The starting material could be a compound like 4-chloro-3,5-difluorobenzonitrile .Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-1-fluoro-3,5-dimethylbenzene” consists of a benzene ring with two chlorine atoms, one fluorine atom, and two methyl groups attached to it. The exact positions of these substituents on the benzene ring give the compound its unique properties .Chemical Reactions Analysis
This compound, like other benzene derivatives, can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dichloro-1-fluoro-3,5-dimethylbenzene” include a molecular weight of 193.04 g/mol. Other properties such as boiling point, density, and vapor pressure would need to be determined experimentally .Scientific Research Applications
Environmental Studies
This compound can be used in environmental studies to understand the behavior of chlorinated hydrocarbons in ecosystems. Its degradation pathways, bioaccumulation potential, and effects on wildlife can be studied to assess environmental risks and develop remediation strategies.
Each of these applications leverages the unique chemical structure of 2,4-Dichloro-1-fluoro-3,5-dimethylbenzene to explore and develop new technologies and solutions across various fields of scientific research. The compound’s versatility makes it a significant subject of study in contemporary chemistry research .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloro-1-fluoro-3,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2F/c1-4-3-6(11)8(10)5(2)7(4)9/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOPHCHUGFSLOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431544 | |
Record name | 2,4-dichloro-1-fluoro-3,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-fluoro-3,5-dimethylbenzene | |
CAS RN |
214774-61-5 | |
Record name | Benzene, 2,4-dichloro-1-fluoro-3,5-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214774-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-dichloro-1-fluoro-3,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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